molecular formula C20H19BrN2O3 B11606048 2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B11606048
M. Wt: 415.3 g/mol
InChI Key: SELYMCAUSVIPHV-SSDVNMTOSA-N
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Description

2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a brominated phenyl group, a prop-2-en-1-yloxy group, and a tetrahydro-1H-4,7-ethanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of a brominated phenyl group, a prop-2-en-1-yloxy group, and a tetrahydro-1H-4,7-ethanoisoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C20H19BrN2O3/c1-2-9-26-16-8-7-15(21)10-14(16)11-22-23-19(24)17-12-3-4-13(6-5-12)18(17)20(23)25/h2-4,7-8,10-13,17-18H,1,5-6,9H2/b22-11+

InChI Key

SELYMCAUSVIPHV-SSDVNMTOSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4

Origin of Product

United States

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